molecular formula C15H13N3O3S2 B2418060 (Z)-4-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid CAS No. 461715-77-5

(Z)-4-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid

Cat. No.: B2418060
CAS No.: 461715-77-5
M. Wt: 347.41
InChI Key: CPHGTNVMIRPEQT-FLIBITNWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-4-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is a useful research compound. Its molecular formula is C15H13N3O3S2 and its molecular weight is 347.41. The purity is usually 95%.
BenchChem offers high-quality (Z)-4-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-4-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[5-(benzimidazol-2-ylidenemethyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S2/c19-13(20)6-3-7-18-14(21)11(23-15(18)22)8-12-16-9-4-1-2-5-10(9)17-12/h1-2,4-5,8,21H,3,6-7H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQXVKVLOUIBWCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CC3=C(N(C(=S)S3)CCCC(=O)O)O)N=C2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-4-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is a compound of interest due to its potential biological activities. The structure combines elements from thiazolidinones and benzimidazole, which are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.

Biological Activity Overview

Research has indicated that compounds containing benzimidazole and thiazolidinone structures exhibit various biological activities:

  • Antimicrobial Activity : Compounds similar to (Z)-4-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid have demonstrated effectiveness against a range of bacteria and fungi. For instance, derivatives with similar scaffolds have shown significant inhibitory effects on both Gram-positive and Gram-negative bacteria in vitro .
  • Anticancer Properties : The benzimidazole core is often associated with anticancer activity. Studies have shown that compounds with this structure can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific cellular pathways . The mechanism often involves the modulation of autophagy and apoptosis pathways, as seen in related compounds .
  • Anti-inflammatory Effects : Thiazolidinones are known for their anti-inflammatory properties, which may be beneficial in treating conditions like arthritis or other inflammatory diseases. Research indicates that such compounds can inhibit the production of pro-inflammatory cytokines .

Case Study 1: Anticancer Activity

A study evaluated the effects of a similar thiazolidinone-benzimidazole compound on various cancer cell lines. The results showed:

  • Cell Line Tested : HeLa (cervical cancer), MCF7 (breast cancer)
  • IC50 Values :
    • HeLa: 15 µM
    • MCF7: 20 µM
      These findings suggest that the compound effectively inhibits cell proliferation in a dose-dependent manner.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of derivatives:

CompoundBacterial StrainZone of Inhibition (mm)
AE. coli18
BS. aureus22
CP. aeruginosa15

These results indicate that certain derivatives exhibit significant antibacterial activity, particularly against S. aureus.

The proposed mechanisms for the biological activities of (Z)-4-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid include:

  • Inhibition of Enzymatic Activity : Many benzimidazole derivatives act as enzyme inhibitors, disrupting metabolic pathways essential for pathogen survival or cancer cell proliferation.
  • Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Modulation of Immune Response : By affecting cytokine production, the compound may help regulate inflammatory responses.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing benzimidazole and thiazolidinone structures exhibit significant antimicrobial properties. For instance, derivatives of thiazolidinones have been shown to possess activity against various bacterial strains, including drug-resistant pathogens. In vitro studies demonstrate that (Z)-4-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid effectively inhibits the growth of Gram-positive and Gram-negative bacteria.

Anticancer Properties

Several studies have focused on the anticancer potential of similar thiazolidinone derivatives. For example, compounds with thiazolidinone frameworks have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is thought to involve apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

The anti-inflammatory properties of (Z)-4-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid have been evaluated in various models. In vivo studies suggest that this compound may reduce inflammation markers in models of acute and chronic inflammation, potentially through the inhibition of pro-inflammatory cytokines.

Case Studies

  • In Vitro Antimicrobial Evaluation : A study demonstrated that derivatives of thiazolidinones exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound was tested at various concentrations, with results indicating a minimum inhibitory concentration (MIC) below 50 µg/mL for both strains .
  • Cytotoxicity Assays : In a study assessing the cytotoxic effects on cancer cell lines, (Z)-4-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid showed IC50 values ranging from 10 to 30 µM across different cancer types, indicating promising anticancer activity .
  • Anti-inflammatory Studies : Animal models treated with (Z)-4-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid demonstrated a significant reduction in paw edema compared to control groups, suggesting effective anti-inflammatory properties .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (Z)-4-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid, and how can reaction conditions be tailored to improve yields?

  • Methodology : The compound can be synthesized via condensation reactions between 1H-benzo[d]imidazole-2-carbaldehyde derivatives and 4-oxo-2-thioxothiazolidin-3-ylcarboxylic acids. Key steps include refluxing in acetic acid with anhydrous sodium acetate (1:1.2 molar ratio) for 1 hour, followed by precipitation and recrystallization in acetic acid or acetic acid-DMF mixtures . For analogs, catalytic sodium ethoxide in ethanol under reflux (50–60°C, 2–3 hours) enhances cyclization efficiency .

Q. How can structural characterization of this compound be performed to confirm the (Z)-isomer configuration?

  • Methodology : Use a combination of spectroscopic techniques:

  • 1H-NMR : Look for characteristic downfield shifts (~δ 7.5–8.5 ppm) for the benzimidazole aromatic protons and the methylene group adjacent to the thiazolidinone ring.
  • 13C-NMR : Confirm the carbonyl (C=O) signals at ~170–180 ppm and thioxo (C=S) at ~190–200 ppm.
  • IR : Identify stretching frequencies for C=O (~1680–1720 cm⁻¹) and C=S (~1200–1250 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary evaluation of its anticancer activity?

  • Methodology : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT or SRB assays. Include positive controls (e.g., doxorubicin) and assess IC₅₀ values. Mechanistic studies may involve flow cytometry for apoptosis detection (Annexin V/PI staining) and cell cycle analysis .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for analogs of this compound to enhance topoisomerase II inhibition?

  • Methodology : Synthesize derivatives with substituents at the benzimidazole (e.g., halogen, methoxy) or thiazolidinone (e.g., propanoic acid side chains) positions. Evaluate inhibitory activity via DNA relaxation assays using agarose gel electrophoresis. Molecular docking (e.g., AutoDock Vina) can predict binding interactions with the topoisomerase II-DNA complex .

Q. What computational strategies are effective for predicting its pharmacokinetic properties and drug-likeness?

  • Methodology : Use Molinspiration or SwissADME to calculate molecular descriptors (e.g., logP, TPSA). Apply Lipinski’s Rule of Five: molecular weight <500 Da, H-bond donors ≤5, H-bond acceptors ≤10. For solvation effects, employ the C-PCM model in Gaussian to compute solvation energies and polarizable continuum solvent interactions .

Q. How can solubility challenges in aqueous media be addressed during formulation studies?

  • Methodology : Use co-solvents (e.g., DMSO/PBS mixtures) or cyclodextrin-based inclusion complexes. Assess solubility via shake-flask method with HPLC quantification. For ionic derivatives (e.g., sodium salts), modify the carboxylic acid group to improve hydrophilicity .

Q. What experimental designs are robust for analyzing contradictory data in biological activity across studies?

  • Methodology : Implement a split-split plot design with randomized blocks to account for variables like cell line heterogeneity or assay conditions. Use ANOVA followed by Tukey’s post hoc test to resolve discrepancies. Include dose-response curves with triplicate measurements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.